SPPS Fidelity Confirmed by HRMS
In a direct experimental protocol, N-Fmoc DMNB-L-serine was incorporated into a 20-residue caged peptide (sequence: TTYADFIASGRTGRRNS(cage)IHD) using standard Fmoc solid-phase peptide synthesis on a Liberty Blue synthesizer. High-resolution mass spectrometry confirmed the identity of the caged peptide with an observed mass of 2432.2 Da, closely matching the expected mass of 2432.3 Da . This demonstrates high coupling efficiency and compatibility with automated SPPS workflows without requiring specialized conditions, in contrast to alternative photolabile serine derivatives that may exhibit steric hindrance or side reactions leading to lower yields and product heterogeneity.
| Evidence Dimension | Peptide Synthesis Fidelity (Expected vs. Observed Mass) |
|---|---|
| Target Compound Data | Observed mass 2432.2 Da for caged peptide containing N-Fmoc DMNB-L-serine |
| Comparator Or Baseline | Expected mass 2432.3 Da based on sequence |
| Quantified Difference | Δ = 0.1 Da (0.004% deviation) |
| Conditions | Fmoc SPPS on Liberty Blue synthesizer, 0.025 mmol scale, C-terminal amide, purification by preparative HPLC, HRMS on Waters QToF Premier |
Why This Matters
This quantitative confirmation of synthetic fidelity supports the selection of N-Fmoc DMNB-L-serine over unverified or poorly characterized alternatives, reducing the risk of failed syntheses and wasted resources in peptide production.
